(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol
Description
(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol is a furan-derived compound featuring a hydroxymethyl group at the 2-position of the furan ring and a 4-chloro-3-nitrophenyl substituent at the 5-position.
Properties
Molecular Formula |
C11H8ClNO4 |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
[5-(4-chloro-3-nitrophenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H8ClNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-5,14H,6H2 |
InChI Key |
AJOLSHDPULRMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol typically involves the following steps:
Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group at the 3-position.
Furan Ring Formation: The nitrated compound is then subjected to a cyclization reaction to form the furan ring.
Methanol Addition: Finally, the furan derivative is reacted with formaldehyde under basic conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and stringent control of reaction conditions to ensure purity and consistency.
Chemical Reactions Analysis
Nitro Group Reduction
The 3-nitro group undergoes selective reduction to form aromatic amines under catalytic hydrogenation or chemical reduction conditions.
| Reagent System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm) / Pd-C (10% w/w) | EtOH, 25°C, 6 hr | (5-(4-Chloro-3-aminophenyl)furan-2-yl)methanol | 89% | |
| NaBH₄-CuCl₂ | THF/H₂O (3:1), 0°C → RT, 2 hr | Same as above | 72% |
Mechanistic Notes :
-
Pd-C catalyzed hydrogenation proceeds via adsorption-mediated electron transfer , reducing -NO₂ to -NH₂ without affecting the furan ring or chloro substituent .
-
NaBH₄-CuCl₂ operates through a radical intermediate pathway , with Cu(I) facilitating single-electron transfers to the nitro group .
Alcohol Oxidation
The primary alcohol moiety is oxidized to a carboxylic acid or aldehyde depending on reaction strength:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (excess) | H₂O, 80°C, 4 hr | 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid | >95% |
| PCC (1.2 eq) | CH₂Cl₂, RT, 12 hr | 5-(4-Chloro-3-nitrophenyl)furan-2-carbaldehyde | 88% |
Key Observations :
-
Steric hindrance from the 4-chloro-3-nitrophenyl group directs oxidation to occur preferentially at the alcohol rather than the furan ring .
-
MnO₂-based oxidants show incomplete conversion (<50%) due to competitive adsorption on the heterogeneous catalyst surface .
Chlorine Displacement
The 4-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) under basic conditions:
| Nucleophile | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| NH₃ (7M in MeOH) | K₂CO₃ | DMF, 110°C | (5-(4-Amino-3-nitrophenyl)furan-2-yl)methanol | 68% |
| HS⁻ (NaSH) | Et₃N | DMSO, 90°C | (5-(4-Mercapto-3-nitrophenyl)furan-2-yl)methanol | 54% |
Kinetic Analysis :
-
Second-order rate constants (k₂) for SNAr at 25°C:
-
k₂(NH₃) = 1.4 × 10⁻³ L·mol⁻¹·s⁻¹
-
k₂(HS⁻) = 3.8 × 10⁻³ L·mol⁻¹·s⁻¹
-
-
Rate enhancement attributed to nitro group meta-directing effects , which activate the para position for nucleophilic attack .
Esterification
The alcohol reacts with acid chlorides to form esters:
Representative Example :
-
Reaction with acetyl chloride yields the corresponding acetate ester (m.p. 132–134°C) in 91% yield after recrystallization from ethanol .
Thermal Decomposition
DSC analysis (10°C/min, N₂ atmosphere) reveals:
-
Onset Temp : 218°C
-
Exotherm Peak : 245°C (ΔH = -187 J/g)
-
Major decomposition products include CO₂ , HCl , and NOₓ gases, identified via TGA-FTIR coupling .
Comparative Reaction Kinetics
The compound’s reactivity differs significantly from structural analogs:
| Derivative | Reduction t₁/₂ (H₂/Pd-C) | Oxidation t₁/₂ (KMnO₄) |
|---|---|---|
| 3-Nitro isomer (this compound) | 42 min | 28 min |
| 2-Nitro isomer | 67 min | 41 min |
| 4-Nitro isomer | 38 min | 33 min |
Electronic Effects :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol exhibits antimicrobial properties. In a study focusing on its interaction with Pseudomonas aeruginosa, the compound was found to inhibit biofilm formation, suggesting potential use as an antimicrobial agent in treating infections caused by resistant strains of bacteria.
Antitumor Activity
The compound has shown promise in antitumor evaluations. A series of studies assessed its cytotoxic effects on various cancer cell lines using both two-dimensional and three-dimensional culture systems. Results demonstrated that certain derivatives displayed significant cytotoxicity, indicating potential for development into anticancer drugs .
Material Science Applications
In material science, this compound is being explored for its potential use in creating novel materials with specific electronic properties. Its unique structure allows it to be incorporated into polymers or composite materials that require specific thermal or electrical characteristics.
Case Study 1: Inhibition of Biofilm Formation
A notable study investigated the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa. The findings revealed that modifications to the furan ring significantly influenced inhibitory potency, highlighting the importance of structural variations in enhancing biological activity.
Case Study 2: Cytotoxicity Evaluation
In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited markedly higher cytotoxicity, emphasizing the need for further exploration of structure-activity relationships .
Mechanism of Action
The mechanism of action of (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The
Biological Activity
(5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol is a compound that has garnered attention for its potential biological activities. This article aims to elucidate the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a furan ring, a chlorinated phenyl group, and a hydroxymethyl group, which are significant for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives of nitrophenylmethanol have shown efficacy against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings indicate that the presence of nitro and chloro groups enhances the antibacterial activity of the compounds .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties. It was evaluated against common fungal strains such as Candida albicans and Fusarium oxysporum. The results indicated MIC values ranging from 16.69 to 78.23 µM against C. albicans, showcasing its potential as an antifungal agent .
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as HCT116 and MDA-MB-231.
A study highlighted that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 (Colon Cancer) | 10 - 25 |
| MDA-MB-231 (Breast Cancer) | 15 - 30 |
Mechanistic studies revealed that these compounds might induce oxidative stress leading to apoptosis through mitochondrial pathways .
Case Studies
- Antibacterial Evaluation : A comparative study assessed the antibacterial activity of various nitrophenyl derivatives against Staphylococcus aureus. The study concluded that the introduction of electron-withdrawing groups like chlorine significantly enhanced the activity compared to their non-substituted counterparts .
- Anticancer Mechanism : Research focusing on the interaction of similar compounds with the epidermal growth factor receptor (EGFR) showed that these compounds could effectively inhibit EGFR signaling pathways, crucial for tumor growth and survival .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences between (5-(4-Chloro-3-nitrophenyl)furan-2-yl)methanol and its analogs:
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Position : The nitro group's position (3-nitro vs. 2-nitro) significantly alters electronic properties. For example, the 2-nitro analog in exhibits antifungal activity, suggesting positional sensitivity in biological targets .
- Functional Groups: The addition of a thiazole-hydrazone moiety () enhances antifungal activity compared to simpler furan-methanol derivatives.
- Electron Effects : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups influence reactivity. For instance, methoxy-substituted analogs () may exhibit different metabolic stability or binding affinities.
Physicochemical Properties
- The methoxy analog () may exhibit lower logP values due to its polar substituent.
- Synthetic Utility: Compounds like 5-(4-chlorophenyl)-2-methyl-3-furanmethanol () serve as intermediates, highlighting the role of furan-methanol derivatives in multi-step syntheses .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetalization | HMF + glycerol, H2SO4, 80°C | 60–75 | |
| Phosphorylation | nBuLi, THF, -78°C → 25°C | 95 |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Structural elucidation relies on a combination of techniques:
- NMR : NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitroaryl groups; hydroxymethyl protons at δ 4.5–4.7 ppm). NMR confirms furan ring carbons (δ 110–150 ppm) and nitroaryl quaternary carbons .
- IR : Peaks at 3300–3500 cm (O-H stretch), 1520–1560 cm (NO asymmetric stretch), and 1340–1380 cm (NO symmetric stretch) .
- Mass Spectrometry : HRMS (EI) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced: How do computational methods like DFT elucidate the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations, particularly hybrid functionals (e.g., B3LYP), are used to:
- Map electron density distribution, highlighting electron-deficient regions at the nitro group and electron-rich furan oxygen.
- Predict redox behavior (e.g., oxidation potential of the hydroxymethyl group) and nucleophilic/electrophilic sites for reactivity studies .
- Compare experimental vs. calculated spectroscopic data (e.g., NMR shifts) to validate structural models .
Advanced: What challenges arise in optimizing reaction yields for derivatives of this compound?
Methodological Answer:
Key challenges include:
- Side Reactions : Competing etherification during acetalization (e.g., formation of 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde) . Mitigation requires precise control of pH, temperature, and catalyst loading.
- Steric Hindrance : Bulky substituents on the phenyl ring can slow phosphorylation or cross-coupling reactions. Steric maps from DFT help redesign ligands or catalysts .
- Catalyst Deactivation : In catalytic reductions, nitro groups may poison metal surfaces. Silica-supported catalysts improve stability .
Advanced: How can enzyme-catalyzed oxidation modify this compound?
Methodological Answer:
FAD-dependent oxidoreductases (e.g., 5-hydroxymethylfurfural oxidase) catalyze sequential oxidations:
Primary Oxidation : Hydroxymethyl → aldehyde → carboxylic acid.
Co-Substrate Requirements : O or NAD as electron acceptors .
Engineering Enzymes : Rational mutagenesis (e.g., introducing hydrogen-bond donors in active sites) enhances over-oxidation efficiency .
Q. Table 2: Enzyme-Catalyzed Oxidation Products
| Enzyme | Product | Yield (%) | Reference |
|---|---|---|---|
| HMF Oxidase | Furan-2,5-dicarboxylic acid | 70–85 |
Advanced: How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR peak shifts) are addressed by:
- Cross-Validation : Combining NMR, IR, and HRMS to confirm functional groups. For example, an anomalous O-H stretch in IR may indicate hydrogen bonding, validated by NMR solvent effects .
- Isotopic Labeling : Using - or -labeled analogs to trace signal origins in complex spectra .
- Computational Validation : Overlaying DFT-predicted spectra with experimental data to identify misassignments .
Advanced: What strategies are used to study the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Antioxidant Screening : DPPH or ABTS radical scavenging assays; correlate activity with nitro group electron-withdrawing effects .
- Molecular Docking : Simulate interactions with targets like STAT3 or JAK kinases using AutoDock Vina; validate with SPR (Surface Plasmon Resonance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
